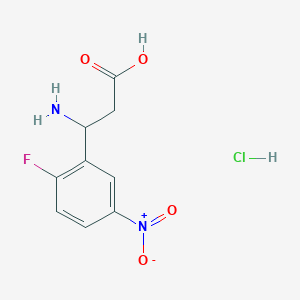

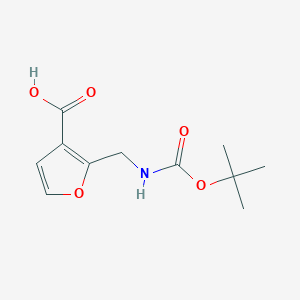

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

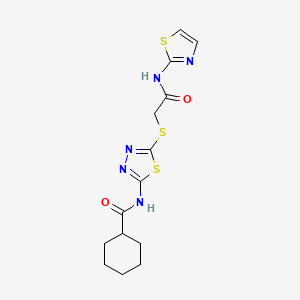

The compound “3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride” is a type of amino acid. It is used as an active pharmaceutical intermediate . It is used in chemical research .

Molecular Structure Analysis

The molecular structure of this compound consists of an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group). The R group in this case is a 2-fluoro-5-nitrophenyl group .Physical And Chemical Properties Analysis

This compound is slightly soluble in water . It is a powder at room temperature . The molecular weight is 264.64 .Aplicaciones Científicas De Investigación

Antibacterial Agent Synthesis

The synthesis of antibacterial agents often involves the use of compounds with nitro, amino, cyano, chloro, or fluoro substituents. One study detailed the preparation of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, showcasing broad and potent in vitro antibacterial activity, excellent in vivo efficacy on systemic infections, and weak acute toxicity. This process involves reactions such as the Sandmeyer and Balz-Schiemann reactions to introduce fluoro analogues, demonstrating the critical role of fluoro-substituted compounds in the development of antibacterial drugs (Matsumoto et al., 1984).

Fluorescence Derivatisation of Amino Acids

Fluoro-substituted compounds are utilized in fluorescence derivatization, as seen in the coupling of 3-(naphthalen-1-ylamino)propanoic acid with various amino acids. This method produces derivatives that are strongly fluorescent and suitable for biological assays, highlighting the importance of fluoro-substituted reagents in enhancing fluorescence for biological studies (Frade et al., 2007).

Synthesis of Fluorine Substituted α-Aminophosphonic Acids

Novel fluorine substituted α-amino phosphonic acids have been synthesized for evaluation as antioxidant agents. This synthesis involves fluoroacylation and subsequent reactions leading to Schiff bases and α-amino phosphonates, demonstrating the role of fluorine substituents in creating compounds with potential antioxidant properties (Makki et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4.ClH/c10-7-2-1-5(12(15)16)3-6(7)8(11)4-9(13)14;/h1-3,8H,4,11H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVDEPTYDIAFCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(CC(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)